10-Cyclopentyldecanoic acid
Description
10-Cyclopentyldecanoic acid is a synthetic fatty acid derivative featuring a cyclopentyl group attached to the 10th carbon of a decanoic acid backbone. The cyclopentyl group introduces steric hindrance and hydrophobicity, distinguishing it from linear or polar-substituted fatty acids. Its molecular formula is inferred as C₁₅H₂₈O₂ (assuming a cyclopentyl substituent replacing one hydrogen in decanoic acid), with a molecular weight of approximately 256.4 g/mol.
Properties
CAS No. |
10592-45-7 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
10-cyclopentyldecanoic acid |
InChI |
InChI=1S/C15H28O2/c16-15(17)13-7-5-3-1-2-4-6-10-14-11-8-9-12-14/h14H,1-13H2,(H,16,17) |
InChI Key |
XMKHJDJISUCUGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Cyclopentyldecanoic acid typically involves the cyclization of a decanoic acid derivative. One common method is the cyclization of 10-bromodecanoic acid with cyclopentylmagnesium bromide under Grignard reaction conditions. This reaction requires anhydrous ether as a solvent and is conducted under an inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of cyclopentyl-substituted decanoic acid precursors. This process often uses palladium or platinum catalysts under high-pressure hydrogen gas to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 10-Cyclopentyldecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopentyl ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), electrophiles (NO₂⁺, SO₃)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Primary alcohols
Substitution: Halogenated cyclopentyl derivatives
Scientific Research Applications
10-Cyclopentyldecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in lipid metabolism and as a model compound for fatty acid research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 10-Cyclopentyldecanoic acid involves its interaction with cellular membranes and enzymes. The cyclopentyl group enhances its lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. It may also interact with specific enzymes involved in fatty acid metabolism, modulating their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Reactivity Differences
- Cyclopentyl vs.
- Hydrophobicity: Compared to decanoic acid (logP ~4.5), the cyclopentyl substituent likely increases hydrophobicity (estimated logP ~5.2), similar to ethyl 10-(methanesulfonyl)decanoate (logP ~3.8 with polar sulfonyl group) .
- Reactivity: The absence of reactive groups (e.g., hydroxyl, sulfonyl) makes this compound less prone to oxidation or nucleophilic attack than 10-hydroxydecanoic acid or sulfonyl esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
